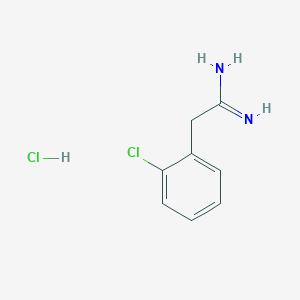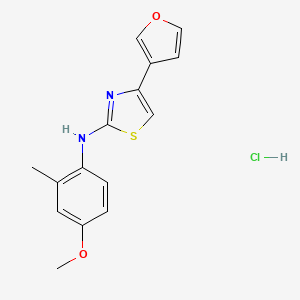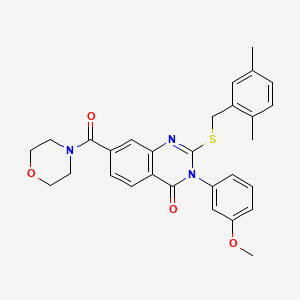
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H29N3O4S and its molecular weight is 515.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Applications
Research on quinazolinone derivatives has shown potential anticonvulsant properties. A study detailed the synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents, highlighting the significant activity of some compounds in this series when screened against standard drugs for anticonvulsant activity (Archana., Srivastava, V., & Kumar, A., 2002).
Anticancer Applications
Several quinazolinone derivatives have been synthesized and tested for their anticancer efficacy. A notable study involved the radioiodination and biodistribution of a newly synthesized quinazolinone derivative in tumor-bearing mice, providing insights into its potential as a radiopharmaceutical for targeting tumor cells (Al-Salahi et al., 2018). Additionally, compounds derived from quinazolinones have shown to initiate ROS accumulation and cause apoptotic cell death in human bone cancer cells, further underscoring their potential in cancer therapy (Lv, G., & Yin, C., 2019).
Antibacterial Applications
Quinazolinone derivatives have also been explored for their antibacterial properties. A study synthesized and evaluated the antibacterial activity of novel quinazolinone derivatives, showing significant activity against various strains of bacteria, which suggests their potential use in combating bacterial infections (Osarodion Peter Osarumwense, 2022).
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory activities of quinazolinone derivatives have been documented, with some compounds showing promising results in preclinical models. This includes the synthesis and evaluation of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Alagarsamy, V., et al., 2011).
Diuretic Applications
Quinazolinone derivatives have been synthesized and evaluated for their diuretic activities. A study focusing on quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties demonstrated significant diuretic activity, suggesting the potential use of these compounds in the treatment of conditions requiring diuresis (Maarouf, A. R., El-Bendary, E. R., & Goda, F., 2004).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-19-7-8-20(2)22(15-19)18-37-29-30-26-16-21(27(33)31-11-13-36-14-12-31)9-10-25(26)28(34)32(29)23-5-4-6-24(17-23)35-3/h4-10,15-17H,11-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJKHVWPDQDVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
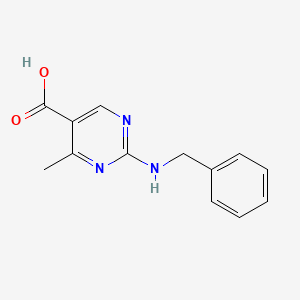
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2596265.png)
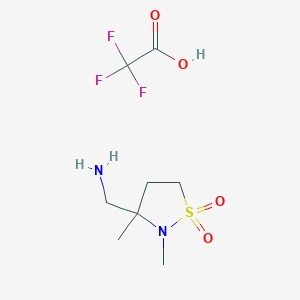
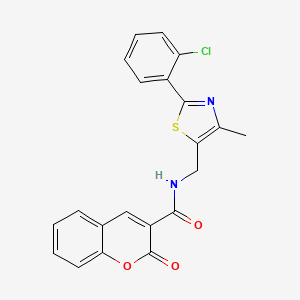
![7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2596271.png)

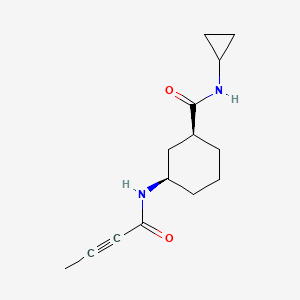

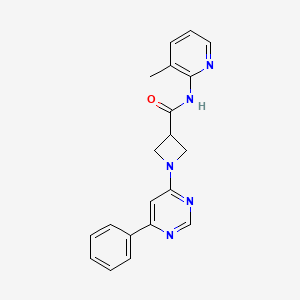

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

